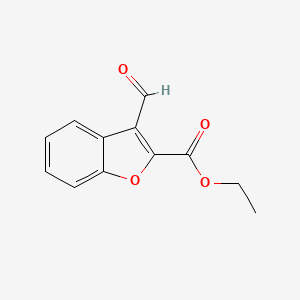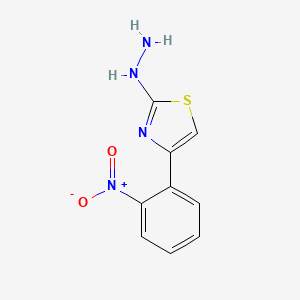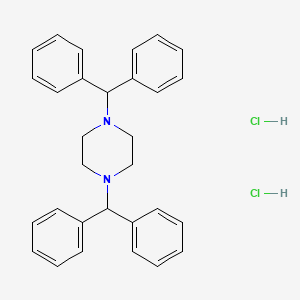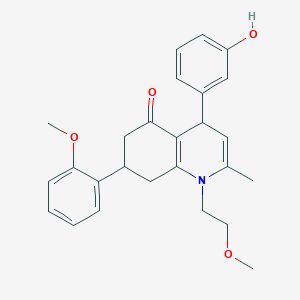
Gallium, dimethyl-1H-pyrazol-1-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium, dimethyl-1H-pyrazol-1-yl- is a compound that belongs to the class of pyrazole-based ligands. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its unique coordination properties with metal ions, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gallium, dimethyl-1H-pyrazol-1-yl- typically involves the condensation of dimethyl-1H-pyrazol-1-yl-methanol with gallium salts. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Gallium, dimethyl-1H-pyrazol-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gallium.
Reduction: It can also be reduced, although this is less common.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of gallium, while substitution reactions can produce various substituted pyrazole derivatives .
Applications De Recherche Scientifique
Gallium, dimethyl-1H-pyrazol-1-yl- has several scientific research applications:
Mécanisme D'action
The mechanism by which gallium, dimethyl-1H-pyrazol-1-yl- exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets and pathways involved include the active sites of metalloenzymes and other metal-dependent biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole-based ligands such as:
- 3,5-dimethyl-1H-pyrazol-1-yl-methanol
- 3,4-dimethyl-1H-pyrazol-1-yl-phosphate
- 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid .
Uniqueness
What sets gallium, dimethyl-1H-pyrazol-1-yl- apart from these similar compounds is its specific coordination with gallium ions, which imparts unique catalytic and chemical properties. This makes it particularly valuable in applications requiring precise control over metal ion reactivity .
Propriétés
Numéro CAS |
79422-25-6 |
|---|---|
Formule moléculaire |
C5H9GaN2 |
Poids moléculaire |
166.86 g/mol |
Nom IUPAC |
dimethyl(pyrazol-1-yl)gallane |
InChI |
InChI=1S/C3H3N2.2CH3.Ga/c1-2-4-5-3-1;;;/h1-3H;2*1H3;/q-1;;;+1 |
Clé InChI |
OCMNILXULTZLFQ-UHFFFAOYSA-N |
SMILES canonique |
C[Ga](C)N1C=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)

![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
![3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769573.png)
![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)


![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)
![2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11769606.png)

![N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11769624.png)
